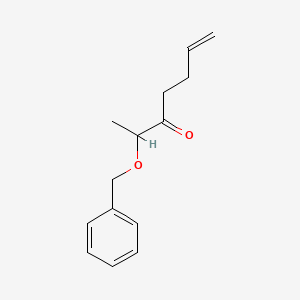![molecular formula C16H26O3 B14224429 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane CAS No. 823792-11-6](/img/structure/B14224429.png)
2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane is an organic compound with the molecular formula C16H26O3. It features a six-membered oxane ring and a methoxydec-9-en-4-yn-1-yl group. This compound is notable for its unique structure, which includes both an ether linkage and a triple bond, making it a subject of interest in various chemical research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane typically involves the following steps:
Formation of the Methoxydec-9-en-4-yn-1-yl Intermediate: This step involves the reaction of a suitable alkyne with a methoxy group in the presence of a base such as sodium hydride.
Cyclization to Form the Oxane Ring: The intermediate is then subjected to cyclization conditions, often involving a Lewis acid catalyst like boron trifluoride etherate, to form the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and solvents is crucial to avoid side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double or single bond.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), Hydrochloric acid (HCl)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alkenes, Alkanes
Substitution: Various substituted oxane derivatives
Aplicaciones Científicas De Investigación
2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]tetrahydrofuran
- 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]pyran
Uniqueness
2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane is unique due to its combination of an oxane ring and a methoxydec-9-en-4-yn-1-yl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
823792-11-6 |
|---|---|
Fórmula molecular |
C16H26O3 |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
2-(6-methoxydec-9-en-4-ynoxy)oxane |
InChI |
InChI=1S/C16H26O3/c1-3-4-10-15(17-2)11-6-5-8-13-18-16-12-7-9-14-19-16/h3,15-16H,1,4-5,7-10,12-14H2,2H3 |
Clave InChI |
LKQVXZDKFZXFHQ-UHFFFAOYSA-N |
SMILES canónico |
COC(CCC=C)C#CCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



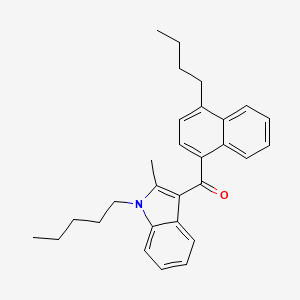
![Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane](/img/structure/B14224362.png)
![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)
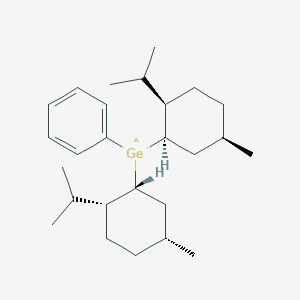
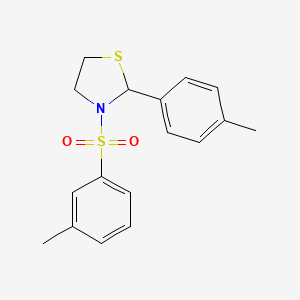
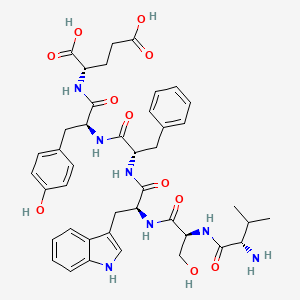
![2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224382.png)
![2-tert-Butyl-6-({[(1S)-1-phenylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14224386.png)
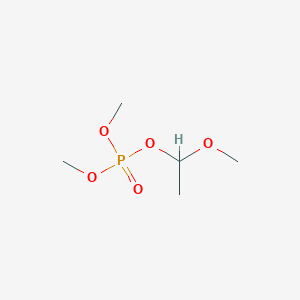
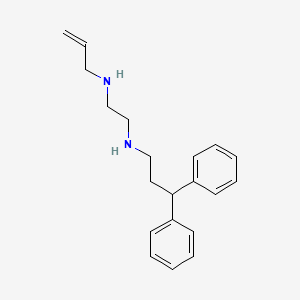

![Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14224418.png)
